N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-15-4-6-16(7-5-15)12-24-19(28)14-26-21(29)20-17(8-11-32-20)25(22(26)30)13-18(27)23-9-3-10-31-2/h4-8,11H,3,9-10,12-14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPABAUCCWUQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.
Introduction of the Methoxypropyl Group: This is achieved through alkylation reactions, where the methoxypropyl group is introduced to the core structure.
Attachment of the Methylphenylmethylamino Substituent: This step involves the use of reductive amination or similar techniques to attach the methylphenylmethylamino group to the core structure.
Final Acetylation: The final step involves acetylation to introduce the acetamide group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: It could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Analogs
The closest structural analogs are 4-fluorobenzyl and 4-methylbenzyl derivatives of the thienopyrimidine core.
Benzimidazole Sulfonyl Derivatives ()
Compounds 3ae and 3af feature benzimidazole cores with sulfonyl and methoxy groups. Unlike the thienopyrimidine core, these derivatives exhibit:
- Structural Differences: Sulfonyl-linked phenoxyacetamide side chains.
- Bioactivity: Not explicitly reported, but benzimidazole derivatives are known for protease inhibition and antimicrobial activity .
Pyrrolyl Pyridines ()
Bis-amido-linked pyrrolyl pyridines share functional group similarities:
- Structural Motif: Dual amide linkages (carbamoylmethyl and acetamide).
- Synthesis: Ultrasonication-assisted condensation and TosMIC-mediated cyclization .
Pyrimido[4,5-d]pyrimidines ()
Compound 11f contains a dihydropyrimido pyrimidine core with benzodiazepine and pyridyl groups. While structurally distinct, its multiple aromatic rings and amide bonds highlight the importance of planar heterocycles in drug design .
Analytical and Computational Comparisons
Molecular Networking ()
MS/MS-based molecular networking could cluster the target compound with analogs sharing fragmentation patterns (e.g., acetamide or carbamoylmethyl groups). A high cosine score (>0.8) would indicate structural similarity .
Lumping Strategy ()
The lumping strategy groups compounds with similar substituents (e.g., methyl vs. fluoro) for property prediction. This approach could rationalize the target compound’s solubility or reactivity based on its 4-methylbenzyl group .
Biological Activity
N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. The molecular formula is and it features a methoxypropyl group and a methylphenyl moiety.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 6.92 to 8.99 μM in HepG2 liver cancer cells, indicating potent antitumor activity compared to standard chemotherapeutics like Sunitinib .
The mechanism underlying the antitumor activity involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .
- Targeting Farnesyltransferase : Molecular docking studies suggest that the compound interacts with farnesyltransferase, a key enzyme implicated in cancer cell growth .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : A study involving HepG2 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
- In Vivo Efficacy : Animal model studies are underway to assess the therapeutic potential and safety profile of this compound.
Comparative Analysis
To better understand its biological activity compared to other compounds in its class, a comparative analysis is presented below:
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| N-(3-methoxypropyl)-2-[...] | 6.92 - 8.99 | Apoptosis induction | Farnesyltransferase |
| Sunitinib | 10 - 15 | Tyrosine kinase inhibition | VEGFR |
| IMB-1406 | 6.92 - 8.99 | Cell cycle arrest | Farnesyltransferase |
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this thieno[3,2-d]pyrimidine derivative?
Answer:
Flow chemistry coupled with Design of Experiments (DoE) is a robust approach for optimizing multi-step syntheses. For example, flow reactors enable precise control of reaction parameters (e.g., temperature, residence time), which is critical for intermediates prone to degradation. DoE can systematically evaluate variables like reagent stoichiometry, solvent polarity, and catalyst loading to identify optimal conditions. Statistical modeling (e.g., response surface methodology) minimizes trial runs and maximizes yield .
Basic: How can the crystal structure of this compound be reliably characterized?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting diffraction data (resolution ≤ 1.0 Å) using synchrotron radiation or a high-resolution diffractometer.
- Refining structures with software like SHELXL to confirm bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .
Basic: What safety protocols should be followed when handling this compound in the lab?
Answer:
- Inhalation Exposure: Use fume hoods and respirators with organic vapor cartridges. If exposed, move to fresh air immediately and administer artificial respiration if needed .
- Skin Contact: Wear nitrile gloves; wash with soap and water for 15 minutes. Contaminated clothing should be removed and laundered separately .
- Waste Disposal: Follow EPA guidelines for halogenated waste due to the compound’s aromatic and heterocyclic components.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 4-methylphenyl carbamoyl moiety?
Answer:
- Synthetic Modifications: Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
- Computational Analysis: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Advanced: What computational methods are suitable for modeling non-covalent interactions in this compound’s supramolecular assemblies?
Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate interaction energies of hydrogen bonds and van der Waals forces.
- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to assess stability of supramolecular structures.
- Topological Analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths in crystal packing .
Advanced: How can contradictions in biological activity data between in vitro and cell-based assays be resolved?
Answer:
- Metabolic Stability: Test compound stability in liver microsomes (human/rat) to identify rapid degradation.
- Membrane Permeability: Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion.
- Off-Target Profiling: Screen against a panel of 50+ GPCRs and ion channels via radioligand binding assays .
Basic: What analytical techniques are recommended for assessing purity and degradation products?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% TFA) gradient.
- LC-MS/MS: Monitor degradation products (e.g., hydrolysis of the acetamide group) via MRM transitions.
- NMR: Track impurities using <sup>1</sup>H and <sup>13</sup>C spectra in DMSO-d6; compare integrals of aromatic vs. aliphatic protons .
Advanced: How do non-covalent interactions influence the compound’s reactivity in catalytic transformations?
Answer:
- Hydrogen Bonding: The 2,4-dioxo groups act as hydrogen bond acceptors, potentially stabilizing transition states in nucleophilic substitutions.
- π-Stacking: The thieno[3,2-d]pyrimidine core may engage in π-π interactions with aromatic catalysts (e.g., Pd-based complexes), altering regioselectivity.
- Experimental Validation: Use kinetic isotope effects (KIE) and X-ray crystallography of intermediate complexes .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Exothermic Reactions: Implement jacketed reactors with real-time temperature monitoring.
- Byproduct Formation: Optimize quenching protocols (e.g., slow addition of aqueous NaHCO3 to neutralize acidic intermediates).
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to track reaction progress .
Advanced: How can mechanistic studies elucidate the compound’s inhibition of kinase targets?
Answer:
- Enzyme Kinetics: Perform steady-state assays to determine Km and Vmax under varying inhibitor concentrations.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution to identify binding site conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
